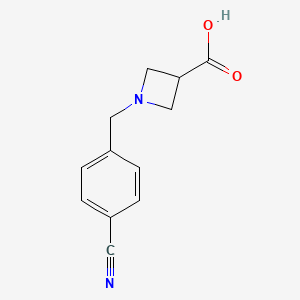

1-(4-Cyanobenzyl)azetidine-3-carboxylic acid

Description

Properties

IUPAC Name |

1-[(4-cyanophenyl)methyl]azetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c13-5-9-1-3-10(4-2-9)6-14-7-11(8-14)12(15)16/h1-4,11H,6-8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANRTVWAZQXYUEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CC2=CC=C(C=C2)C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-Cyanobenzyl Intermediates

A critical precursor in the synthesis is 4-cyanobenzoyl chloride, which can be prepared efficiently from 4-cyanobenzoic acid derivatives. The process involves chlorination using chlorinating agents such as phosphoryl trichloride, thionyl chloride, or oxalyl chloride. The reaction is typically conducted with 2 to 10 equivalents of the chlorinating agent and can be accelerated by the presence of catalytic amounts of N,N-dimethylformamide or dimethylacetamide. This step provides a reactive acyl chloride intermediate essential for subsequent coupling reactions.

| Parameter | Typical Conditions |

|---|---|

| Chlorinating agent | Phosphoryl trichloride (preferred) |

| Equivalents | 2–10 equivalents relative to acid |

| Solvent/additive | DMF or DMA (substoichiometric amounts) |

| Temperature | Ambient to mild heating |

| Pressure | 100–300 kPa (controlled) |

Construction of Azetidine-3-Carboxylic Acid Core

The azetidine ring with a carboxylic acid at the 3-position can be synthesized via strain-release reactions of 1-azabicyclo[1.1.0]butane (ABB). ABB is generated in situ by treatment of precursors such as 1-amino-2,3-dibromopropane hydrobromide with phenyllithium at low temperatures (-78 °C). Subsequent reaction of ABB with electrophiles like Boc anhydride or tosyl chloride leads to protected 3-haloazetidines, which serve as versatile intermediates.

The key steps include:

- Formation of ABB by slow addition of allylamine to bromine in ethanol, followed by treatment with phenyllithium.

- One-pot reaction of ABB with electrophiles to yield protected azetidines.

- Halide substitution and further functionalization to introduce desired substituents.

This method allows gram-scale synthesis with high yields (~81%) and flexibility in protecting groups and halides, facilitating downstream transformations.

Introduction of the 4-Cyanobenzyl Group

The 1-position of azetidine can be functionalized by nucleophilic substitution or reductive amination with 4-cyanobenzyl derivatives. One approach is the reaction of azetidine-3-carboxylic acid methyl ester or its protected analogs with 4-cyanobenzyl halides or benzyl chlorides under basic or catalytic conditions to form the N-(4-cyanobenzyl) azetidine derivative.

Hydrolysis of the methyl ester intermediate under acidic or basic conditions yields the free carboxylic acid. For example, refluxing the methyl ester with aqueous base or hot water completes the hydrolysis in about one hour, monitored by phase changes and analytical techniques such as GLC or NMR.

Representative Synthetic Route Summary

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1. Preparation of 4-cyanobenzoyl chloride | Chlorination | Phosphoryl trichloride, DMF, mild heating | Reactive acyl chloride intermediate |

| 2. Formation of ABB | Strain-release ring formation | Allylamine + Br2 in EtOH, then PhLi at -78 °C | 1-Azabicyclo[1.1.0]butane intermediate |

| 3. Synthesis of protected 3-haloazetidines | Electrophilic ring opening | Boc2O or TsCl, MeCN, NaI | Protected azetidine with halide at C3 |

| 4. N-Benzylation | Nucleophilic substitution | 4-Cyanobenzyl halide + azetidine derivative | N-(4-cyanobenzyl)azetidine methyl ester |

| 5. Hydrolysis | Ester hydrolysis | Hot aqueous acid or base reflux | This compound |

Detailed Research Findings and Notes

- The chlorination step to prepare 4-cyanobenzoyl chloride is optimized by using phosphoryl trichloride and catalytic DMF, which enhances reaction rate and yield.

- The use of ABB for azetidine ring formation is advantageous due to its intramolecular amination mechanism allowing rapid, one-pot synthesis of substituted azetidines.

- Protection of the azetidine nitrogen (e.g., Boc group) is crucial to control reactivity and facilitate selective functionalization at the 3-position.

- Hydrolysis of methyl esters to carboxylic acids is efficiently achieved by refluxing in water or aqueous base, with reaction progress easily monitored by physical and chromatographic methods.

- The described methods allow for modular "mix-and-match" strategies, enabling tailoring of substituents and protecting groups to specific synthetic needs.

Chemical Reactions Analysis

1-(4-Cyanobenzyl)azetidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyanobenzyl group to an amine.

Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where nucleophiles replace the existing substituents on the ring.

Ring-Opening Reactions: Due to the ring strain, the azetidine ring can be opened under acidic or basic conditions, leading to the formation of linear or branched products.

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific temperature and pressure conditions to facilitate the desired transformations.

Scientific Research Applications

1-(4-Cyanobenzyl)azetidine-3-carboxylic acid has a wide range of applications in scientific research, including:

Chemistry: The compound is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds. Its unique reactivity makes it valuable in developing new synthetic methodologies.

Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It can be used in the design of enzyme inhibitors, receptor ligands, and other biologically relevant compounds.

Medicine: The compound’s structural features make it a candidate for drug development. It is explored for its potential therapeutic applications, including as an antimicrobial, antiviral, or anticancer agent.

Industry: In industrial applications, this compound is used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Cyanobenzyl)azetidine-3-carboxylic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The azetidine ring’s ring strain and the presence of functional groups allow it to form covalent or non-covalent interactions with these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved can vary based on the specific context and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Azetidine-3-carboxylic acid derivatives exhibit diverse pharmacological profiles depending on their substituents. Below is a detailed comparison of 1-(4-cyanobenzyl)azetidine-3-carboxylic acid with analogous compounds:

Table 1: Structural and Functional Comparison of Azetidine-3-carboxylic Acid Derivatives

Key Findings:

Substituent Effects on Pharmacokinetics: Polar Groups (e.g., Cyano): The 4-cyanobenzyl group in the target compound improves aqueous solubility compared to halogenated derivatives (e.g., 2-fluorobenzyl), which may enhance oral bioavailability . Trifluoromethyl Groups: Introduce strong electron-withdrawing effects, enhancing receptor-binding affinity and metabolic stability, as seen in the hemifumarate salt derivative .

Synthetic Accessibility :

- The target compound is synthesized via scalable strain-release methodologies (58% overall yield for analogous azetidine-3-carboxylic acids) .

- Complex derivatives (e.g., Compound 4) require multi-step syntheses with moderate yields (48–70%) .

Biological Activity: S1P Receptor Modulation: Fluorobenzyl and benzofuran-containing derivatives show superior efficacy in S1P1 agonism compared to cyanobenzyl analogs, likely due to enhanced hydrophobic interactions . Anticancer Potential: Chloropyridinyl and trifluoromethyl derivatives demonstrate preliminary activity in lymphocyte-mediated conditions and oncology targets .

Salt and Prodrug Strategies :

- Hemifumarate salt formation (e.g., in the cyclohexyl-trifluoromethyl derivative) improves solubility and pharmacokinetics, a strategy applicable to the target compound for enhanced delivery .

Biological Activity

1-(4-Cyanobenzyl)azetidine-3-carboxylic acid is a compound that has garnered attention in recent years due to its potential biological activities. This article explores its synthesis, biological properties, and implications for future research, supported by data tables and findings from relevant studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the azetidine ring and subsequent modifications to introduce the cyanobenzyl and carboxylic acid moieties. The specific synthetic routes can vary, but they often utilize starting materials that are commercially available or easily synthesized.

Anticancer Properties

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that it can inhibit the growth of human lung carcinoma (NCI H292), pro-myelocytic leukemia (HL-60), and colon carcinoma (HT29) cell lines. The compound's efficacy was evaluated using the MTT assay, where it demonstrated IC50 values indicative of moderate to strong cytotoxic effects.

The mechanism through which this compound exerts its anticancer effects may involve the induction of apoptosis and cell cycle arrest. Specifically, studies suggest that the compound may activate caspase pathways, leading to programmed cell death in susceptible cancer cells. This aligns with findings from related compounds in the azetidine class, which often exhibit similar mechanisms of action.

Case Studies

Several case studies have been conducted to further elucidate the biological activity of this compound:

- Cytotoxicity Assessment : A study involving multiple cancer cell lines demonstrated that this compound significantly inhibited cell proliferation at concentrations as low as 19 μM in HL-60 cells. The study highlighted the compound's potential as a lead candidate for further development in cancer therapy .

- Comparative Analysis : In comparative studies with other azetidine derivatives, this compound showed superior activity against certain cancer types, suggesting structural features critical for enhancing biological efficacy .

Q & A

Q. What are the common synthetic routes for 1-(4-Cyanobenzyl)azetidine-3-carboxylic acid?

The synthesis typically involves reductive amination between 4-cyanobenzaldehyde and azetidine-3-carboxylic acid. A representative method (adapted from PET tracer synthesis) combines the aldehyde (500 mg, 1.31 mmol) with azetidine-3-carboxylic acid (139 mg, 1.38 mmol) in methanol (19 mL) under acidic conditions (0.70 mL AcOH) using NaBH3CN (41 mg) as a reducing agent, yielding the product in 52% after purification . Alternative routes may involve nucleophilic substitution or cyclization of azetidine precursors with cyanobenzyl halides, though reaction conditions (e.g., solvent polarity, catalyst use) must be optimized to minimize side reactions .

Q. What analytical techniques are recommended for characterizing this compound?

Key techniques include:

- 1H NMR : Peaks for the azetidine ring (δ 3.06–4.24 ppm), cyanobenzyl aromatic protons (δ 7.46–8.23 ppm), and carboxylic acid protons (δ 15–16 ppm, broad) .

- Mass Spectrometry (MS) : Molecular ion [M+H]+ at m/z 217.24 (theoretical) to confirm molecular weight .

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced Research Questions

Q. How do solvent polarity and reaction conditions influence stereochemical outcomes in synthesis?

The azetidine ring’s inherent strain (due to its 4-membered structure) increases susceptibility to racemization under harsh conditions. Polar aprotic solvents (e.g., DMF) may stabilize intermediates but risk ring-opening, while methanol/acetic acid mixtures (as in ) favor reductive amination with minimal stereochemical scrambling. Kinetic vs. thermodynamic control should be evaluated via time-resolved NMR or chiral HPLC to optimize enantiomeric excess .

Q. How can researchers resolve contradictions in spectroscopic data across different studies?

Discrepancies in NMR shifts (e.g., azetidine proton resonances) often arise from solvent effects or pH variations. For example, deuterated methanol (MeOD) vs. DMSO-d6 alters hydrogen bonding of the carboxylic acid group, shifting δ values by 0.2–0.5 ppm. Standardizing solvent systems and reporting detailed experimental conditions (temperature, concentration) are critical for reproducibility .

Q. What strategies are effective for optimizing low yields in multi-step syntheses?

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) or organocatalysts (e.g., proline derivatives) may improve selectivity .

- Protection/Deprotection : Temporary protection of the carboxylic acid group (e.g., methyl ester formation) prevents unwanted side reactions during cyanobenzyl coupling .

- Purification : Gradient elution in column chromatography (e.g., hexane/ethyl acetate) enhances separation of polar intermediates .

Q. How can the cyanobenzyl group’s electronic properties be leveraged in structure-activity relationship (SAR) studies?

The electron-withdrawing cyano group enhances electrophilicity at the benzyl position, facilitating interactions with nucleophilic residues in target proteins. Comparative SAR studies with analogs (e.g., 4-methylbenzyl or 4-nitrobenzyl derivatives) reveal that cyano-substituted variants exhibit higher binding affinity to S1P1 receptors (IC50 < 100 nM) due to improved hydrogen-bonding and π-stacking interactions .

Methodological Considerations

Q. How to design assays for evaluating biological activity (e.g., antimicrobial or receptor antagonism)?

- In Vitro : Use β-arrestin recruitment assays (CHO-K1 cells expressing hS1P1-eGFP) to quantify receptor antagonism. Efficacy is reported relative to known agonists (e.g., 1-(4-fluorobenzoyl) derivatives) at 1.0 μM .

- In Vivo : Assess pharmacokinetics in rodent models (e.g., bioavailability, tissue distribution) using radiolabeled analogs (e.g., 18F-labeled tracers) .

Q. What computational tools predict the compound’s physicochemical properties?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.